2-Phenylethyl 3-hydroxypropanoate
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Overview
Description
2-Phenylethyl 3-hydroxypropanoate is an organic compound with the molecular formula C11H14O3. It is an ester formed from the reaction of 2-phenylethanol and 3-hydroxypropanoic acid. This compound is known for its pleasant aroma and is often used in the fragrance industry. Its structure consists of a phenyl group attached to an ethyl chain, which is further connected to a 3-hydroxypropanoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenylethyl 3-hydroxypropanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-phenylethanol with 3-hydroxypropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors where 2-phenylethanol and 3-hydroxypropanoic acid are continuously fed into the reactor along with an acid catalyst. The ester product is then separated and purified through distillation.
Chemical Reactions Analysis
Types of Reactions
2-Phenylethyl 3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenylethyl 3-oxopropanoate or 2-phenylethyl 3-carboxypropanoate.
Reduction: Formation of 2-phenylethyl 3-hydroxypropanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Phenylethyl 3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant aroma makes it useful in studies related to olfactory receptors and scent perception.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs with ester functionalities.
Industry: Utilized in the fragrance industry for its aromatic properties and in the production of flavoring agents.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 3-hydroxypropanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group is recognized by specific receptors, leading to the perception of its characteristic aroma. In biological systems, esters can also undergo hydrolysis to release the corresponding alcohol and acid, which may have further biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl acetate: Another ester with a similar structure but with an acetate group instead of a 3-hydroxypropanoate group.
2-Phenylethyl butyrate: Contains a butyrate group, differing in the length of the carbon chain attached to the ester group.
2-Phenylethyl propanoate: Similar structure but with a propanoate group instead of a 3-hydroxypropanoate group.
Uniqueness
2-Phenylethyl 3-hydroxypropanoate is unique due to the presence of the hydroxyl group on the propanoate chain, which can participate in additional hydrogen bonding and chemical reactions compared to its analogs
Properties
IUPAC Name |
2-phenylethyl 3-hydroxypropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-8-6-11(13)14-9-7-10-4-2-1-3-5-10/h1-5,12H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEYDOIBHUMWAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50906104 |
Source
|
Record name | 2-Phenylethyl 3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50906104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10138-63-3 |
Source
|
Record name | Hydracrylic acid, phenethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010138633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylethyl 3-hydroxypropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50906104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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